![molecular formula C10H9N B025428 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine CAS No. 108744-34-9](/img/structure/B25428.png)
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine is a cyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as CP-47,497 and is a synthetic cannabinoid that binds to the CB1 receptor in the brain.
Mecanismo De Acción
CP-47,497 binds to the CB1 receptor in the brain and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and relaxation.
Efectos Bioquímicos Y Fisiológicos
CP-47,497 has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase appetite, decrease pain, and reduce inflammation. It has also been shown to have a neuroprotective effect, which may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-47,497 in lab experiments is its potency and specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a controlled manner. However, one of the limitations of CP-47,497 is its synthetic nature, which may limit its applicability to natural systems.
Direcciones Futuras
There are several future directions for research on CP-47,497. One area of research is the development of new drugs that target the CB1 receptor for the treatment of pain, anxiety, and other neurological disorders. Another area of research is the study of the biochemical and physiological effects of CP-47,497 on the body, including its potential neuroprotective effects. Additionally, there is a need for further research on the safety and toxicity of CP-47,497, particularly in the context of long-term use.
Conclusion:
In conclusion, CP-47,497 is a synthetic cannabinoid that has gained significant attention in scientific research due to its unique structure and potential applications. It has been extensively studied in the development of new drugs for the treatment of pain, anxiety, and other neurological disorders. CP-47,497 has a range of biochemical and physiological effects on the body, including its potential neuroprotective effects. While there are limitations to its use in lab experiments, there are several future directions for research on CP-47,497 that may lead to new discoveries and applications in medicine and drug development.
Métodos De Síntesis
CP-47,497 is synthesized through a multi-step process that involves the reaction of a cyclohexenone derivative with a cyclic amine. The final product is obtained through a series of purification steps that involve chromatography and recrystallization. The synthesis of CP-47,497 is a complex process that requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied in scientific research due to its potential applications in medicine and drug development. One of the main areas of research has been in the development of new drugs that target the CB1 receptor. CP-47,497 has been used as a lead compound in the development of new drugs that have potential therapeutic applications in the treatment of pain, anxiety, and other neurological disorders.
Propiedades
Número CAS |
108744-34-9 |
|---|---|
Nombre del producto |
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine |
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
11-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-5-6-4-7-8(6)9(7)10(5)11-3-1/h1-3,6-9H,4H2 |
Clave InChI |
NJOBYTCMWNNKPV-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)N=CC=C4 |
SMILES canónico |
C1C2C3C1C4=C(C23)N=CC=C4 |
Sinónimos |
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine,5,5a,6,6a-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




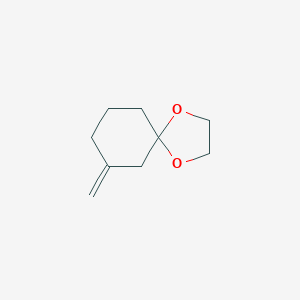
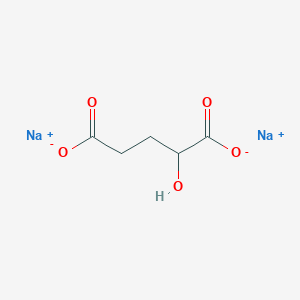

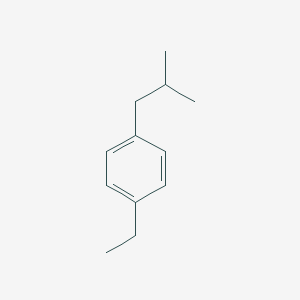


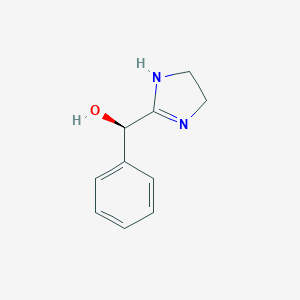
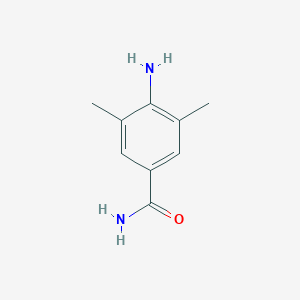
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
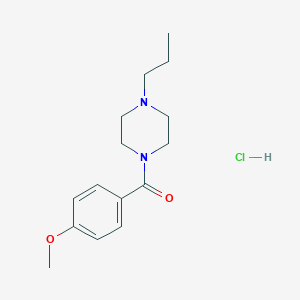
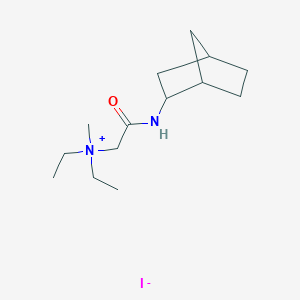
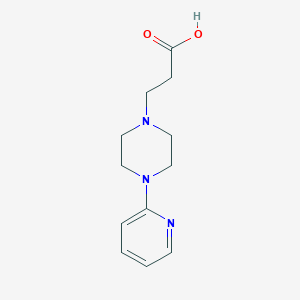
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)